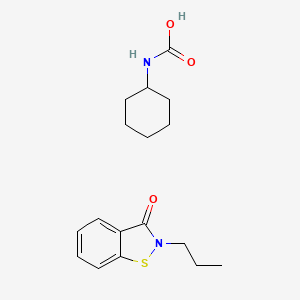
Einecs 299-102-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyric acid, compound with triisononylamine (1:1), involves the reaction of isobutyric acid with triisononylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining an appropriate temperature and pH level to facilitate the reaction between the acid and the amine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction is monitored to ensure complete conversion of the starting materials to the final product. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Isobutyric acid, compound with triisononylamine (1:1), undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
Isobutyric acid, compound with triisononylamine (1:1), has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of isobutyric acid, compound with triisononylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isobutyric acid: A simple carboxylic acid with similar chemical properties.
Triisononylamine: An amine with similar structural features and reactivity.
Uniqueness
Isobutyric acid, compound with triisononylamine (1:1), is unique due to its specific combination of isobutyric acid and triisononylamine, resulting in distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
93843-23-3 |
|---|---|
Molecular Formula |
C31H65NO2 |
Molecular Weight |
483.9 g/mol |
IUPAC Name |
7-methyl-N,N-bis(7-methyloctyl)octan-1-amine;2-methylpropanoic acid |
InChI |
InChI=1S/C27H57N.C4H8O2/c1-25(2)19-13-7-10-16-22-28(23-17-11-8-14-20-26(3)4)24-18-12-9-15-21-27(5)6;1-3(2)4(5)6/h25-27H,7-24H2,1-6H3;3H,1-2H3,(H,5,6) |
InChI Key |
BDUNOKVQNCOYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCN(CCCCCCC(C)C)CCCCCCC(C)C.CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


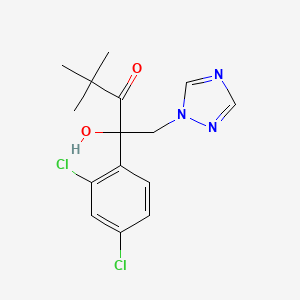
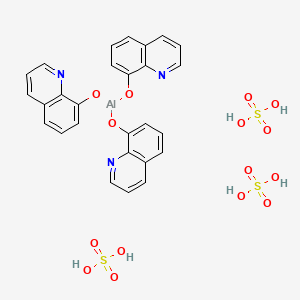
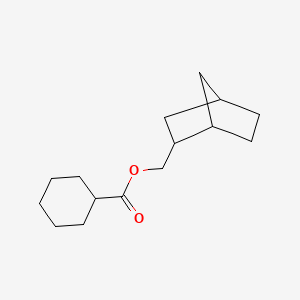
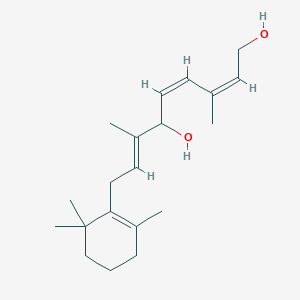
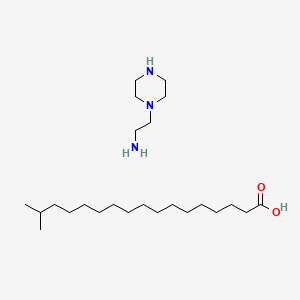
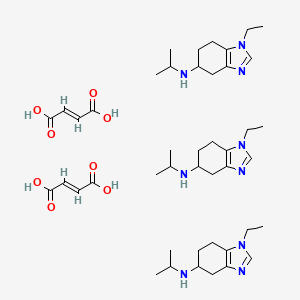
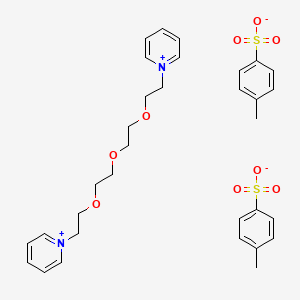
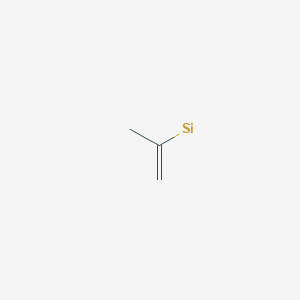
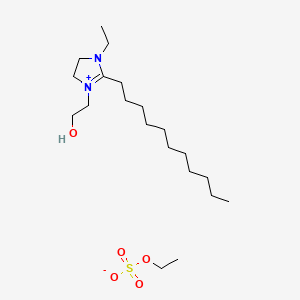
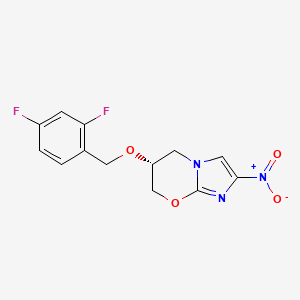
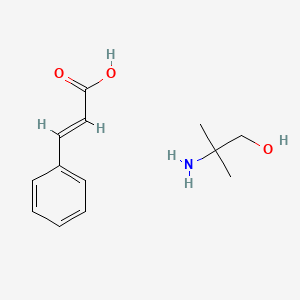

![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
